2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
Starting Materials: The intermediate from the first step, a cyclopropylamine, and a cyanating agent such as cyanogen bromide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a solvent like acetonitrile.
Procedure: The intermediate is reacted with cyclopropylamine and cyanogen bromide under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, industrial processes would incorporate stringent quality control measures to ensure consistency and compliance with regulatory standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
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Formation of the Chlorophenyl Sulfanyl Intermediate
Starting Materials: 4-chlorothiophenol and an appropriate halogenated acetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The halogenated acetamide is added to the solution of 4-chlorothiophenol and base, and the mixture is stirred at elevated temperatures (typically 60-80°C) until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Typically carried out in acidic or basic media, depending on the oxidizing agent.
Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the cyano group can yield primary amines.
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Substitution
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can modify the acetamide or chlorophenyl groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano and cyclopropyl groups suggests that it may interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents. Studies may focus on its activity against specific enzymes or receptors, as well as its pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may find applications in the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to biological targets. Studies are ongoing to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a cyclopropyl group in the same molecule is relatively rare and can lead to unique reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-14(9-16,10-2-3-10)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,2-3,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSRODCDGVCFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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